(4-(2-Cyanoethoxy)phenyl)boronic acid
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Overview
Description
(4-(2-Cyanoethoxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanoethoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Cyanoethoxy)phenyl)boronic acid typically involves the reaction of 4-bromo-2-cyanoethoxybenzene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-(2-Cyanoethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(4-(2-Cyanoethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-(2-Cyanoethoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a biochemical tool . The cyanoethoxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: (4-(2-Cyanoethoxy)phenyl)boronic acid is unique due to the presence of the cyanoethoxy group, which imparts additional reactivity and specificity compared to other phenylboronic acids . This makes it particularly useful in applications where selective interactions with molecular targets are required.
Properties
CAS No. |
1003042-62-3 |
---|---|
Molecular Formula |
C9H10BNO3 |
Molecular Weight |
190.99 g/mol |
IUPAC Name |
[4-(2-cyanoethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,7H2 |
InChI Key |
XJZMGNDMOUGKOM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC#N)(O)O |
Origin of Product |
United States |
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